molecular formula C7H10Cl2N2O B12874528 3-Chloro-5-methoxyphenylhydrazine hydrochloride

3-Chloro-5-methoxyphenylhydrazine hydrochloride

Cat. No.: B12874528
M. Wt: 209.07 g/mol
InChI Key: JWGIVMXLOMPTHH-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2O. It is a derivative of phenylhydrazine, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is commonly used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyphenylhydrazine hydrochloride typically involves the reaction of 3-chloro-5-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methoxyphenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyphenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxyphenylhydrazine hydrochloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

(3-chloro-5-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

JWGIVMXLOMPTHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NN)Cl.Cl

Origin of Product

United States

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